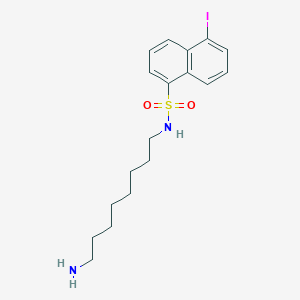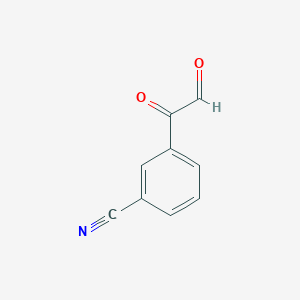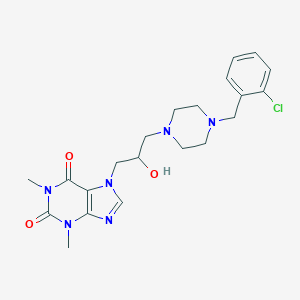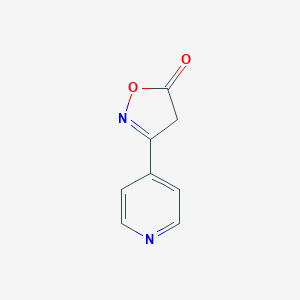
N-(8-Aminooctyl)-5-iodonaphthalene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(8-Aminooctyl)-5-iodonaphthalene-1-sulfonamide (SITS) is a chemical compound that has been widely used in scientific research for many years. It is a sulfonamide derivative that has a unique structure, making it an ideal tool for studying various physiological and biochemical processes.
Mecanismo De Acción
N-(8-Aminooctyl)-5-iodonaphthalene-1-sulfonamide works by binding to anions and blocking their transport across cell membranes. It does this by binding to the anion-binding site of transporters and channels, preventing the anions from passing through. N-(8-Aminooctyl)-5-iodonaphthalene-1-sulfonamide is also a fluorescent probe, which allows researchers to visualize the binding and transport of anions in real-time.
Biochemical and Physiological Effects
N-(8-Aminooctyl)-5-iodonaphthalene-1-sulfonamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of the CFTR channel, which is involved in cystic fibrosis. N-(8-Aminooctyl)-5-iodonaphthalene-1-sulfonamide has also been shown to inhibit the activity of the sodium-bicarbonate cotransporter, which is involved in acid-base balance in the body. Additionally, N-(8-Aminooctyl)-5-iodonaphthalene-1-sulfonamide has been shown to inhibit the activity of the sulfate transporter, which is involved in the metabolism of sulfur-containing amino acids.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(8-Aminooctyl)-5-iodonaphthalene-1-sulfonamide has several advantages for lab experiments. It is a highly specific probe for anions, which allows researchers to study the transport of specific anions across cell membranes. N-(8-Aminooctyl)-5-iodonaphthalene-1-sulfonamide is also a fluorescent probe, which allows researchers to visualize the binding and transport of anions in real-time. However, N-(8-Aminooctyl)-5-iodonaphthalene-1-sulfonamide has some limitations. It is not a membrane-permeable probe, which limits its use to the study of anions on the extracellular side of the membrane. Additionally, N-(8-Aminooctyl)-5-iodonaphthalene-1-sulfonamide can be toxic to cells at high concentrations, which limits its use in cell-based assays.
Direcciones Futuras
There are several future directions for the use of N-(8-Aminooctyl)-5-iodonaphthalene-1-sulfonamide in scientific research. One direction is the study of the role of anions in cancer. Anions have been shown to play a role in cancer cell proliferation and invasion, and N-(8-Aminooctyl)-5-iodonaphthalene-1-sulfonamide could be used to study the transport of anions in cancer cells. Another future direction is the study of the role of anions in the gut microbiome. Anions play a role in the metabolism of gut bacteria, and N-(8-Aminooctyl)-5-iodonaphthalene-1-sulfonamide could be used to study the transport of anions in gut bacteria. Finally, N-(8-Aminooctyl)-5-iodonaphthalene-1-sulfonamide could be used to study the transport of anions in the brain, which could lead to a better understanding of neurological disorders such as epilepsy and migraine.
Conclusion
In conclusion, N-(8-Aminooctyl)-5-iodonaphthalene-1-sulfonamide (N-(8-Aminooctyl)-5-iodonaphthalene-1-sulfonamide) is a chemical compound that has been widely used in scientific research for many years. It is a sulfonamide derivative that has a unique structure, making it an ideal tool for studying various physiological and biochemical processes. N-(8-Aminooctyl)-5-iodonaphthalene-1-sulfonamide has several advantages for lab experiments, including its specificity for anions and its fluorescent properties. However, N-(8-Aminooctyl)-5-iodonaphthalene-1-sulfonamide also has some limitations, including its toxicity at high concentrations. There are several future directions for the use of N-(8-Aminooctyl)-5-iodonaphthalene-1-sulfonamide in scientific research, including the study of anions in cancer, the gut microbiome, and the brain.
Métodos De Síntesis
N-(8-Aminooctyl)-5-iodonaphthalene-1-sulfonamide can be synthesized by reacting 5-iodonaphthalene-1-sulfonyl chloride with octylamine in the presence of a base such as triethylamine. The reaction yields N-(8-Aminooctyl)-5-iodonaphthalene-1-sulfonamide as a white crystalline solid that is soluble in water and polar organic solvents.
Aplicaciones Científicas De Investigación
N-(8-Aminooctyl)-5-iodonaphthalene-1-sulfonamide has been widely used in scientific research as a fluorescent probe for studying various physiological and biochemical processes. It is commonly used to study the transport of anions such as bicarbonate, chloride, and sulfate across cell membranes. N-(8-Aminooctyl)-5-iodonaphthalene-1-sulfonamide has also been used to study the activity of ion channels, such as the cystic fibrosis transmembrane conductance regulator (CFTR) channel, which is involved in chloride transport across epithelial cells.
Propiedades
Número CAS |
103771-14-8 |
|---|---|
Nombre del producto |
N-(8-Aminooctyl)-5-iodonaphthalene-1-sulfonamide |
Fórmula molecular |
C18H25IN2O2S |
Peso molecular |
460.4 g/mol |
Nombre IUPAC |
N-(8-aminooctyl)-5-iodonaphthalene-1-sulfonamide |
InChI |
InChI=1S/C18H25IN2O2S/c19-17-11-7-10-16-15(17)9-8-12-18(16)24(22,23)21-14-6-4-2-1-3-5-13-20/h7-12,21H,1-6,13-14,20H2 |
Clave InChI |
ZMISJCLJPKVFEL-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC=C2I)C(=C1)S(=O)(=O)NCCCCCCCCN |
SMILES canónico |
C1=CC2=C(C=CC=C2I)C(=C1)S(=O)(=O)NCCCCCCCCN |
Otros números CAS |
103771-14-8 |
Sinónimos |
J8 N-(8-aminooctyl)-5-iodonaphthalene-1-sulfonamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Diethyl {[(2,3,4-trifluorophenyl)amino]methylene}malonate](/img/structure/B11510.png)








![methyl 2-[(1R,3aS,4S,7aS)-4-[2-(5-hydroxy-2-methylphenyl)ethyl]-7a-methyl-5-oxo-2,3,3a,4,6,7-hexahydro-1H-inden-1-yl]propanoate](/img/structure/B11536.png)



